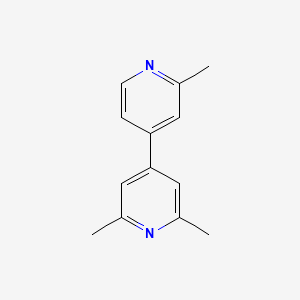

2,2',6-Trimethyl-4,4'-bipyridine

Description

Structure

3D Structure

Properties

CAS No. |

91165-00-3 |

|---|---|

Molecular Formula |

C13H14N2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

2,6-dimethyl-4-(2-methylpyridin-4-yl)pyridine |

InChI |

InChI=1S/C13H14N2/c1-9-6-12(4-5-14-9)13-7-10(2)15-11(3)8-13/h4-8H,1-3H3 |

InChI Key |

YETSNMJCIDIXPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C2=CC(=NC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Functionalization

De Novo Construction Approaches for the Bipyridine Core

The formation of the 4,4'-bipyridine (B149096) scaffold of these target molecules is achieved through two main strategies: the coupling of two pre-formed pyridine (B92270) rings or the construction of one or both pyridine rings from acyclic precursors.

Metal-Catalyzed Coupling Reactions for Bipyridine Formation

The direct formation of a C-C bond between two pyridine rings is a highly efficient method for creating symmetrical bipyridines. Various metal-catalyzed homocoupling reactions, starting from a 4-substituted-2,6-dimethylpyridine, are prominent in this regard.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis for creating C-C bonds. While extensively used for bipyridine synthesis, specific examples detailing the homocoupling of a 2,6-dimethyl-4-pyridylboronic acid or the cross-coupling with 4-bromo-2,6-dimethylpyridine (B109321) to form 2,2',6,6'-tetramethyl-4,4'-bipyridine are not prominently reported. However, the feasibility of such reactions on a closely related substrate has been demonstrated. For instance, the Suzuki–Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine with various ortho-substituted phenylboronic acids has been studied, showing that the pyridine ring is amenable to these coupling conditions. beilstein-journals.orgresearchgate.netnih.gov This suggests that a Suzuki-type homocoupling of 4-bromo-2,6-dimethylpyridine could be a viable, albeit less documented, route.

A hypothetical Suzuki homocoupling reaction is outlined in the table below.

| Starting Material | Reagent | Catalyst | Base | Solvent | Product |

| 4-Bromo-2,6-dimethylpyridine | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | KOAc | Dioxane | 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| 2,6-Dimethyl-4-(...)boronate | 4-Bromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2,2',6,6'-Tetramethyl-4,4'-bipyridine |

This table represents a plausible two-step Suzuki coupling strategy based on standard procedures.

The Ullmann reaction is a classical method for the homocoupling of aryl halides using copper. nih.gov Modern variations often employ other transition metals like nickel, which can catalyze the reductive coupling of aryl halides with greater efficiency and under milder conditions. A notable high-yield synthesis of 2,2',6,6'-tetramethyl-4,4'-bipyridine utilizes a nickel-catalyzed Ullmann-type homocoupling of 4-bromo-2,6-dimethylpyridine. nih.gov This reaction is promoted by a reducing agent, typically zinc powder.

The reaction proceeds efficiently under mild conditions, making it a practical approach for synthesizing this symmetrical bipyridine.

| Starting Material | Catalyst System | Reducing Agent | Solvent | Temperature | Yield | Reference |

| 4-Bromo-2,6-dimethylpyridine | NiBr₂(PPh₃)₂ / Et₄NI | Zinc Powder | Acetonitrile | 50 °C | High | nih.gov |

The Wurtz reaction involves the reductive coupling of organic halides with sodium metal to form a new C-C bond. wikipedia.org This methodology is recognized as a viable technique for producing symmetrical bipyridines. nih.gov The general approach involves reacting a pyridine derivative with a sodium dispersion, followed by treatment with an oxidizing agent. While this method provides a tool for accessing various bipyridine derivatives, its application has drawbacks. For instance, the synthesis of polyhalogenated 4,4'-bipyridines via a Wurtz-type coupling of 4-lithiodihalopyridines with an oxidant resulted in only moderate yields and is limited to substrates with multiple halogen substituents. nih.gov Specific, high-yield examples for the synthesis of 2,2',6-trimethyl-4,4'-bipyridine using Wurtz coupling are not extensively documented in the literature.

| General Reactant | Reagent 1 | Reagent 2 | Product |

| Pyridine Derivative | Sodium Dispersion | Oxidizing Agent (e.g., I₂, MnO₂) | Symmetrical Bipyridine |

This table outlines the general components of a Wurtz coupling for bipyridine synthesis.

A more atom-economical approach to bipyridine synthesis involves the direct dehydrogenative coupling of C-H bonds, avoiding the need for pre-halogenated starting materials. Palladium catalysts are effective for the dimerization of picolines (methylpyridines) and their derivatives. nih.gov This C-H activation strategy typically occurs at positions ortho to the nitrogen atom. However, the regioselectivity can be influenced by steric factors. For the synthesis of a 4,4'-bipyridine from 2,6-lutidine (2,6-dimethylpyridine), the methyl groups at the 2- and 6-positions would sterically block the adjacent C-H bonds, thereby directing the palladium-catalyzed C-H activation to the C-4 position. This would lead to the desired 2,2',6,6'-tetramethyl-4,4'-bipyridine. While the direct dehydrogenative coupling of 2,6-lutidine to the 4,4'-dimer is mechanistically plausible, specific literature detailing this exact transformation is sparse. Related studies on other picoline isomers provide proof of concept for this methodology.

| Starting Material | Catalyst | Oxidant | Conditions | Product |

| 2,6-Lutidine | Pd(OAc)₂ or Pd/C | O₂ or Ag₂O | High Temperature | 2,2',6,6'-Tetramethyl-4,4'-bipyridine (Plausible) |

This table describes a plausible reaction based on established principles of dehydrogenative coupling.

Kröhnke-Type Syntheses and Anulation Reactions

The Kröhnke pyridine synthesis is a classic method for the de novo formation of a pyridine ring. drugfuture.comwikipedia.org It is not a coupling reaction but an annulation (ring-forming) process. The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate, which serves as the nitrogen source for the newly formed ring. wikipedia.org

While not a direct route to couple two existing pyridine rings, the Kröhnke synthesis can be strategically employed to construct a bipyridine core in a stepwise manner. For example, a pre-existing 2,6-dimethyl-4-pyridyl moiety can be incorporated into one of the acyclic precursors. A plausible, albeit multi-step, pathway to this compound could involve the synthesis of a specialized α,β-unsaturated ketone bearing a 2,6-dimethyl-4-pyridyl group. This intermediate could then react with an appropriate α-pyridinium methyl ketone salt under Kröhnke conditions to form the second, trimethyl-substituted pyridine ring. This approach has been utilized to create complex polypyridyl systems, such as sexipyridines, starting from simpler bipyridines. nih.govresearchgate.net

Plausible Kröhnke-Type Annulation Strategy:

Step 1: Aldol Condensation: Reaction of 4-acetyl-2,6-dimethylpyridine with an appropriate aldehyde to form an α,β-unsaturated chalcone-like intermediate.

Step 2: Michael Addition: This intermediate then acts as the Michael acceptor for the enolate derived from an α-pyridinium methyl ketone salt (e.g., from acetone).

Step 3: Ring Closure & Aromatization: The resulting 1,5-dicarbonyl intermediate undergoes cyclization with ammonia (from ammonium acetate) and subsequent dehydration to form the final bipyridine product.

This method offers a versatile route for creating unsymmetrically substituted bipyridines, although it is more synthetically demanding than direct coupling methods for symmetrical targets.

Electrochemical Synthesis Routes

Electrochemical methods offer a pathway for the synthesis of bipyridine derivatives, often involving the reductive coupling of pyridine precursors. While specific electrochemical protocols for the direct synthesis of this compound are not extensively detailed in the literature, the general principles are applicable. This approach typically involves the electrochemical reduction of halopyridine intermediates. For instance, a substituted halopyridine, such as 4-halo-2,6-dimethylpyridine, could undergo reductive coupling at a cathode to form the symmetrical 2,2',6,6'-tetramethyl-4,4'-bipyridine. The synthesis of the unsymmetrical this compound would necessitate a more complex cross-coupling strategy, which remains a challenge in electrochemical synthesis.

C-H Activation and Functionalization Strategies

Direct C-H functionalization has become a powerful tool for derivatizing heterocyclic compounds like pyridine, minimizing the need for pre-functionalized starting materials. rsc.org For this compound, the primary sites for C-H activation are the C3, C5, C3', and C5' positions, as the other positions are blocked by methyl groups or the inter-ring bond.

A significant challenge in pyridine functionalization is controlling the regioselectivity, as electronic effects typically favor reactions at the C2 and C4 positions. researchgate.net However, sterically-driven, transition-metal-catalyzed reactions can overcome this challenge. A notable strategy applicable to the 2,6-dimethylated ring of the target molecule is the iridium-catalyzed C-H borylation. Research has shown that with a sterically hindered substrate like 2,6-dimethylpyridine, iridium catalysts can direct borylation to the C3 position (meta to the bulky groups). nih.gov This method provides a pathway to selectively introduce a boronate ester group, which can then be converted into a wide range of other functional groups.

Table 1: Iridium-Catalyzed C-H Borylation of 2,6-Dimethylpyridine

| Catalyst | Ligand | Product Selectivity | Reference |

|---|

This strategy highlights a viable route for the regioselective functionalization of the this compound core at the C3 and C5 positions.

Post-Synthetic Modification and Derivatization

Once the this compound core is synthesized, its properties can be further tuned through post-synthetic modifications. These methods allow for the introduction of diverse functionalities, enabling applications in areas such as catalysis and materials science.

Regioselective Substitution Approaches

Regioselective substitution on the this compound skeleton is dictated by both the electronic properties of the pyridine rings and the steric hindrance imposed by the methyl groups. Nucleophilic aromatic substitution (SNAr) reactions are a primary method for introducing new substituents. For SNAr to be effective, the pyridine ring must be rendered sufficiently electron-deficient, often by installing a good leaving group at the target position and sometimes through N-oxidation of the pyridine nitrogen. The C-H activation strategies mentioned previously, such as borylation, provide an excellent entry point for regioselective substitution by creating a reactive handle at a specific position that can then be used in cross-coupling reactions. nih.gov

Diversification via Nucleophilic Displacement of Trimethylammonium Groups

A powerful and general method for the functionalization of bipyridines involves the use of trimethylammonium salts as versatile leaving groups for nucleophilic aromatic substitution (SNAr). This strategy allows for the introduction of a wide array of functionalities under mild conditions. The cationic trimethylammonium group strongly activates the pyridine ring towards nucleophilic attack, facilitating the displacement by various nucleophiles.

This method could be applied to a derivative of this compound where a trimethylammonium group is installed at a key position. The subsequent displacement with oxygen, sulfur, or fluoride-based nucleophiles would yield a diverse library of functionalized bipyridine derivatives. A key advantage of this method is the ease of synthesis and purification, as the starting material is a charged salt and the product is often neutral.

Introduction of Chiral Moieties for Asymmetric Applications

Chiral bipyridines are highly valuable as ligands in transition-metal-catalyzed asymmetric transformations. urfu.ruresearchgate.net The introduction of chirality to the this compound framework can be achieved by synthesizing the pyridine rings from chiral precursors. This de novo construction approach often utilizes compounds from the chiral pool, such as monoterpenes (e.g., pinocarvone, myrtenal, nopinone). durham.ac.uk

In such a synthetic route, a chiral fragment is used to build one or both of the pyridine rings, thereby embedding chirality into the final bipyridine ligand. durham.ac.uk The resulting chiral ligands can then be complexed with transition metals for applications in asymmetric catalysis, including allylic substitutions and oxidations. While synthetically demanding, this approach offers precise control over the stereochemical outcome. urfu.ru

Table 2: General Strategies for Chiral Bipyridine Synthesis

| Strategy | Chiral Source | Resulting Ligand Type | Reference |

|---|---|---|---|

| De novo pyridine construction | Monoterpenes (pinene derivatives) | Bipyridines with fused chiral scaffolds | durham.ac.uk |

Synthesis of Precursors and Intermediates

The synthesis of this compound relies on the availability of appropriately substituted pyridine precursors. A common strategy for constructing 4,4'-bipyridines is the reductive homocoupling of 4-halopyridines or cross-coupling reactions. The necessary precursors are typically 2-methyl-4-halopyridine and 2,6-dimethyl-4-halopyridine.

The synthesis of these halogenated precursors can be achieved from commercially available methylpyridines (picolines) and dimethylpyridines (lutidines). A general and effective route involves a two-step process:

N-oxidation: The starting pyridine (e.g., 2,6-lutidine) is oxidized to the corresponding N-oxide using an oxidizing agent like peracetic acid.

Halogenation: The N-oxide is then treated with a halogenating agent such as phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the C4 position. nih.gov

This sequence provides the 4-chloro-substituted pyridine intermediates required for subsequent coupling reactions to form the final bipyridine product. Nickel-catalyzed reductive dimerization using manganese powder as the reductant has proven to be an effective method for coupling 2-chloropyridine derivatives. nih.gov

Preparation of Functionalized Pyridine Derivatives

The construction of this compound via palladium- or nickel-catalyzed cross-coupling reactions hinges on the preparation of two key building blocks: a 2,6-dimethylpyridine functionalized at the 4-position with a leaving group (e.g., a halide) and a 2-methylpyridine functionalized at the 4-position with an organometallic or organoboron group.

Synthesis of 4-Halo-2,6-dimethylpyridine (4-Halo-2,6-lutidine)

A common and critical precursor is 4-bromo- or 4-chloro-2,6-dimethylpyridine. While 4-bromo-2,6-dimethylpyridine is commercially available, its synthesis from 2,6-dimethyl-4-pyridone is a viable route. The process involves a chlorination step using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to convert the pyridone into the corresponding 4-chloropyridine derivative.

Table 1: Synthesis of 4-Chloro-2,6-dimethylpyridine

| Step | Reactant | Reagents | Conditions | Product | Yield |

| 1 | 2,6-dimethyl-4-pyridone | POCl₃, PCl₅ | 105–110 °C, 9–11 h | 2,6-dimethyl-4-chloropyridine | High |

Synthesis of 4-Functionalized-2-methylpyridine (4-Functionalized-2-picoline)

The complementary coupling partner can be a pyridylboronic acid or its ester, prepared for a subsequent Suzuki-Miyaura coupling. The synthesis of 4-(dihydroxyboryl)-2-methylpyridine can be achieved from 4-chloro-2-methylpyridine. The initial step is the synthesis of 4-chloro-2-methylpyridine, which can be prepared from 2-methyl-4-nitropyridine-N-oxide through reaction with concentrated hydrochloric acid followed by deoxygenation with phosphorus trichloride patsnap.com. The resulting 4-chloro-2-methylpyridine can then be converted into the desired boronic acid via lithiation and reaction with a borate ester, followed by hydrolysis.

Table 2: Proposed Synthesis of 4-(dihydroxyboryl)-2-methylpyridine

| Step | Starting Material | Reagents | Conditions | Intermediate/Product |

| 1 | 2-methyl-4-nitropyridine-N-oxide | 1. conc. HCl, heat; 2. PCl₃ | 1. 120-250°C; 2. 40°C | 4-chloro-2-methylpyridine patsnap.com |

| 2 | 4-chloro-2-methylpyridine | 1. n-BuLi, -78°C; 2. B(OiPr)₃; 3. H₃O⁺ | Anhydrous THF | 4-(dihydroxyboryl)-2-methylpyridine |

With these two functionalized pyridine derivatives in hand, a cross-coupling reaction, such as the Suzuki-Miyaura coupling, can be employed to form the central 4,4'-C-C bond, yielding the target molecule this compound.

Oxidative Coupling Reactions for Bipyridine and Terpyridine Synthesis

Oxidative coupling represents a class of reactions that can form C-C bonds between aromatic rings, often through C-H activation, and has been applied to the synthesis of bipyridines and terpyridines. These methods typically involve transition metal catalysts (e.g., palladium, copper, rhodium) and an oxidant to facilitate the coupling of two pyridine molecules.

However, the application of oxidative coupling for the synthesis of a specific, unsymmetrical product like this compound is fraught with significant challenges, primarily concerning regioselectivity and chemoselectivity.

Regioselectivity: The direct oxidative coupling of a mixture of 2,6-lutidine and 2-picoline would likely result in a complex mixture of products. C-H activation can occur at various positions on the pyridine rings, leading to different linkage isomers (e.g., 2,2'-, 2,4'-, 4,6'-, etc.), not just the desired 4,4'-bipyridine.

Chemoselectivity: The reaction would produce not only the desired unsymmetrical product (cross-coupling) but also significant amounts of two symmetrical byproducts: 2,2',6,6'-tetramethyl-4,4'-bipyridine (from lutidine homocoupling) and 2,2'-dimethyl-4,4'-bipyridine (from picoline homocoupling). Separating these three closely related compounds would be exceptionally difficult.

Research on the oxidative coupling of substituted pyridines often highlights these limitations. For instance, the oxidation of 2,6-lutidine under certain conditions yields pyridine-2,6-dicarboxylic acid, indicating that the methyl groups are susceptible to oxidation rather than the ring undergoing C-H activation for coupling. While some methods achieve dehydrogenative coupling, they often favor coupling at the 2-position of the pyridine ring organic-chemistry.org. Therefore, due to the lack of control over both the position of coupling and the coupling partners, oxidative coupling is not considered a viable or strategic methodology for the synthesis of well-defined, unsymmetrical bipyridines like this compound.

Isomeric and Positional Effects on Synthetic Accessibility

The substitution pattern of a pyridine ring significantly influences its reactivity in synthetic transformations, particularly in metal-catalyzed cross-coupling reactions. In the case of this compound, the presence and position of the three methyl groups exert profound steric and electronic effects that dictate the synthetic strategy.

Steric Effects:

The most significant factor is the steric hindrance imposed by the methyl groups at the 2- and 6-positions of the lutidine ring and the 2'-position of the picoline ring. These groups are ortho to the nitrogen atoms.

Coordination to Metal Catalysts: The nitrogen atoms of pyridine substrates typically coordinate to the metal center (e.g., palladium) during the catalytic cycle. The bulky ortho-methyl groups can sterically hinder this coordination, potentially slowing down or inhibiting the reaction. This often necessitates the use of higher catalyst loadings or more reactive catalytic systems nih.gov.

Reductive Elimination: The final step in many cross-coupling cycles is reductive elimination, where the two coupled fragments are expelled from the metal center to form the product. Steric congestion around the metal, exacerbated by the ortho-substituents on the bipyridine product, can make this step more difficult.

To overcome these steric challenges, modern catalyst systems employing bulky, electron-rich ligands are often required. Ligands such as N-heterocyclic carbenes (NHCs) or bulky phosphines (e.g., those developed by Buchwald) can promote cross-coupling of sterically hindered substrates by creating a more reactive, coordinatively unsaturated metal center that facilitates both oxidative addition and reductive elimination organic-chemistry.orgresearchgate.net.

Positional Effects:

The position of the coupling reaction (at C4 and C4') is also critical. Compared to halides at the C2 position, those at C4 are generally less reactive in conventional palladium-catalyzed cross-coupling reactions. The C2 position is electronically activated by its proximity to the electronegative nitrogen atom.

However, this conventional reactivity can be inverted. Studies have shown that the use of very sterically hindered ligands can override the inherent electronic preference, promoting selective coupling at the C4 position of 2,4-dichloropyridines nih.gov. This "ligand-controlled" selectivity is crucial for synthesizing 4,4'-bipyridines from precursors like 4-halo-2,6-lutidine, as it prevents unwanted side reactions at other positions.

Table 3: Influence of Methyl Group Position on Synthetic Strategy

| Feature | Positional Effect (2, 2', 6-Methyl Groups) | Implication for Synthesis |

| Steric Hindrance | Methyl groups ortho to nitrogen atoms impede catalyst coordination and may slow reductive elimination. | Requires highly active catalysts with bulky, electron-rich ligands (e.g., Pd/NHC or bulky phosphines) to achieve efficient coupling. |

| Electronic Nature | Methyl groups are weakly electron-donating, slightly increasing the electron density of the pyridine rings. | This has a minor effect on reactivity compared to the dominant steric effects. |

| Coupling Position | The 4,4'-linkage is sterically accessible, but the C4 halide is less electronically activated than a C2 halide. | Ligand choice is critical to direct the catalyst to the C4 position and overcome the steric hindrance from the ortho-methyl groups. |

Coordination Chemistry of 2,2 ,6 Trimethyl 4,4 Bipyridine

Fundamental Coordination Modes and Ligand Behavior

Bidentate Chelation to Transition Metals

2,2',6-Trimethyl-4,4'-bipyridine typically acts as a bidentate chelating ligand, coordinating to a metal center through its two nitrogen atoms. This mode of binding is analogous to that of the parent 2,2'-bipyridine (B1663995), forming a stable five-membered chelate ring. The presence of methyl groups in the 2 and 2' positions can introduce steric hindrance, which may affect the stability and geometry of the resulting metal complexes compared to those of unsubstituted bipyridine.

Ligand Field Theory and Electronic Structure Perturbations in Complexes

The coordination of this compound to a transition metal ion induces a splitting of the metal's d-orbitals, a phenomenon explained by Ligand Field Theory (LFT). As a diimine ligand, it is generally considered a moderately strong field ligand, leading to a significant energy separation between the t2g and eg sets of orbitals in an octahedral complex. The methyl groups, being electron-donating, can subtly modify the ligand's electronic properties, which in turn influences the magnitude of the d-orbital splitting (Δo) and the electronic spectra of the complexes. These perturbations can affect the color, magnetic properties, and reactivity of the metal complexes.

Formation of Metal-Ligand Complexes

The formation of complexes between this compound and various metal ions has been a subject of interest, although it is less extensively studied than its parent compound.

Complexes with First-Row Transition Metals (e.g., Cu, Mn, Co, Ni, Zn, Fe)

Similarly, cobalt(II) complexes have been investigated. The reaction of cobalt(II) salts with this compound can lead to the formation of tetrahedral or octahedral complexes, depending on the stoichiometry and the counter-ions present. Magnetic and spectroscopic studies of these complexes provide insights into the electronic structure and the ligand field strength of the substituted bipyridine.

While the formation of complexes with other first-row transition metals such as manganese, nickel, zinc, and iron is anticipated, detailed structural and spectroscopic data for complexes specifically with this compound are not as readily available in the literature as for 2,2'-bipyridine.

Complexes with Second and Third-Row Transition Metals (e.g., Ru, Ir, Pd, Os)

The coordination of this compound to heavier transition metals like ruthenium and palladium has also been explored. Ruthenium(II) complexes of substituted bipyridines are of particular interest due to their potential applications in photochemistry and catalysis. The steric hindrance from the methyl groups in this compound can be exploited to control the reactivity and photophysical properties of the resulting ruthenium complexes.

Palladium(II) complexes with this ligand have been synthesized and structurally characterized. For example, in a dinuclear palladium complex, two Pd(dien)²⁺ (dien = diethylenetriamine) units are bridged by the 2,2',6,6'-tetramethyl-4,4'-bipyridine ligand, a close structural analog. This demonstrates the ability of such substituted bipyridines to act as bridging ligands, forming polynuclear structures.

Information on complexes with iridium and osmium containing the this compound ligand is limited in the available literature.

Coordination with f-Block Elements (e.g., Th, U)

The coordination chemistry of this compound with f-block elements such as thorium and uranium is a less explored area. The larger ionic radii of these elements can accommodate the steric bulk of the ligand. While there is extensive research on the coordination of 2,2'-bipyridine with actinides, specific studies detailing the synthesis and characterization of thorium and uranium complexes with this compound are scarce. The electronic and steric properties of this ligand could potentially lead to interesting coordination geometries and reactivity patterns with f-block elements.

Influence of Methyl Substitution on Coordination

The presence of three methyl groups on the 4,4'-bipyridine (B149096) framework is anticipated to significantly influence its coordination chemistry through a combination of steric and electronic effects.

Steric Effects on Metal Ion Coordination Geometry and Selectivity

The methyl groups at the 2- and 6- positions, which are ortho to the coordinating nitrogen atoms, are expected to introduce significant steric hindrance. This steric bulk would likely impact the coordination geometry around a metal center. In the closely related ligand, 2,2',6,6'-tetramethyl-4,4'-bipyridine, the steric clash between the methyl groups forces the two pyridine (B92270) rings to adopt a twisted conformation, with a dihedral angle of approximately 19.48° between their least-squares planes. nih.govresearchgate.net A similar, albeit potentially less pronounced, twist would be expected for this compound due to the presence of methyl groups in the 2- and 6- positions.

This steric hindrance can influence the coordination sphere in several ways:

Bite Angle and Bond Lengths: The steric pressure from the ortho-methyl groups may lead to a distortion of the typical coordination geometry, potentially causing a widening of the bite angle and a slight elongation of the metal-nitrogen bonds to relieve strain.

Metal Ion Selectivity: The steric demands of the ligand could favor coordination with metal ions that can accommodate distorted geometries or those with larger ionic radii. Conversely, it might preclude the formation of stable complexes with smaller metal ions that require a more compact coordination environment.

Electronic Effects (Electron Donation) on Metal Center Reactivity and Redox Potentials

Methyl groups are well-established as electron-donating substituents in aromatic systems. The three methyl groups in this compound would, therefore, increase the electron density on the pyridine rings and, by extension, on the nitrogen donor atoms. This enhanced electron-donating ability is expected to have a marked effect on the properties of the coordinated metal center.

Increased Basicity: The ligand would be a stronger Lewis base compared to unsubstituted 4,4'-bipyridine, leading to the formation of more stable metal complexes.

Modulation of Redox Potentials: The electron-donating nature of the methyl groups would make the metal center more electron-rich. Consequently, metal-centered oxidations would become more difficult, resulting in a cathodic (negative) shift of the corresponding redox potentials. For instance, tungsten complexes with methylated bipyridine ligands have shown lower reversible redox potentials compared to the analogous complex with unsubstituted 2,2'-bipyridine. mdpi.com

Influence on Reactivity: The increased electron density on the metal center can affect its reactivity. For example, it might enhance the metal's susceptibility to electrophilic attack or alter its catalytic activity in redox-mediated reactions.

| Compound/Ligand | Effect of Methyl Groups | Impact on Redox Potential |

| 4,4'-Dimethyl-2,2'-bipyridine (B75555) | Electron-donating | Lower oxidation potential compared to unsubstituted bipyridine mdpi.com |

| This compound (Expected) | Stronger electron-donating | Expected to show a further negative shift in metal-centered oxidation potentials |

| Unsubstituted 4,4'-Bipyridine | Reference | Higher oxidation potential |

Redox Non-Innocence of Bipyridine Ligands in Metal Complexes

Bipyridine and its derivatives are classic examples of "redox non-innocent" ligands. This means that the ligand itself can actively participate in the redox chemistry of the metal complex, acting as an electron reservoir. The π-system of the bipyridine framework can accept or donate electrons, leading to the formation of ligand-based radical anions or cations.

In complexes of this compound, it is expected that the ligand would retain this redox non-innocent character. The electron-donating methyl groups would likely influence the ligand-based redox processes. While metal-centered oxidations are made more difficult, the increased electron density on the ligand might make ligand-centered oxidations easier. Conversely, the electron-donating nature of the methyl groups would make ligand-based reductions more difficult to achieve compared to the unsubstituted ligand. Spectroscopic and electrochemical studies on iron bipyridine-diimine complexes have demonstrated that the bipyridine-based ligand can undergo multiple, reversible one-electron reductions. rsc.org

Characterization of Complex Stoichiometry and Structure

The ditopic nature of 4,4'-bipyridine ligands, with two nitrogen atoms at opposite ends of the molecule, makes them excellent candidates for constructing multinuclear complexes.

Mononuclear and Dinuclear Complexes

While 4,4'-bipyridine derivatives are primarily used as bridging ligands, they can also form mononuclear complexes where only one nitrogen atom is coordinated, or where the ligand acts as a chelating ligand in a strained conformation, though the latter is less common for 4,4'-bipyridine itself. More commonly, they act as terminal ligands in mononuclear species if the other coordination sites on the metal are occupied by other ligands.

The linear, rigid nature of the 4,4'-bipyridine backbone makes it an ideal bridging ligand for the formation of dinuclear complexes. In such structures, the this compound would span between two metal centers. A dinuclear palladium(II) complex with the analogous 2,2',6,6'-tetramethyl-4,4'-bipyridine has been synthesized, where the ligand bridges two palladium centers in a dumbbell-type structure. researchgate.net It is highly probable that this compound would form similar dinuclear structures with various transition metals.

Polynuclear Assemblies and Bridging Ligand Roles

The ability of 4,4'-bipyridine to link multiple metal centers allows for the self-assembly of discrete polynuclear structures and infinite coordination polymers. By using metal precursors with specific geometric requirements, it is possible to form predictable shapes. For example, 4,4'-bipyridine has been used to construct redox-active Ru₃ triangles and Ru₄ squares. berkeley.edu

In the context of this compound, its role as a bridging ligand in polynuclear assemblies would be heavily influenced by the steric bulk of the methyl groups. The steric hindrance at the 2- and 6- positions might direct the self-assembly process towards more open and less strained structures. The inherent rigidity of the ligand, coupled with the steric constraints, could be exploited to synthesize specific and predictable polynuclear architectures. The formation of one-, two-, or three-dimensional coordination polymers is also a possibility, with the methyl groups influencing the packing and porosity of the resulting materials. mdpi.com

Catalytic Applications and Mechanistic Investigations

Homogeneous Catalysis

In the realm of homogeneous catalysis, 2,2',6-trimethyl-4,4'-bipyridine and its derivatives have demonstrated significant potential, primarily by serving as ligands that can tune the reactivity and selectivity of metal centers.

Role as Ligands in Metal-Catalyzed Organic Transformations

Bipyridine ligands are renowned for their versatility in numerous transition metal-catalyzed reactions. chemrxiv.org The introduction of methyl groups at the 2,2', and 6-positions of the 4,4'-bipyridine (B149096) framework influences the steric and electronic environment around the coordinated metal ion. This can impact the stability of the resulting complex and its catalytic performance. For instance, the electron-donating nature of methyl groups can increase the nucleophilicity of the nitrogen donor atoms, potentially strengthening the coordination to the metal center. nih.gov

Research has shown that modifying bipyridine ligands with substituents can significantly affect the catalytic activity of the corresponding metal complexes. For example, the addition of methyl groups to the bipyridine ligands in a Ru(bpy)₃²⁺ complex can shift the reduction potential, altering its reactivity in photoredox catalysis. beilstein-journals.org In the context of cross-electrophile coupling reactions, nickel complexes bearing substituted bipyridine ligands have been studied, revealing that substituents in the 6 and 6'-positions impact the properties and catalytic performance of the nickel complexes. nih.gov While this compound itself is achiral, its structural motif serves as a foundational scaffold for the development of more complex chiral ligands.

| Catalyst/Complex | Reaction Type | Key Findings |

| Nickel complexes with 6,6'-substituted bipyridine ligands | Cross-Electrophile Coupling | Substituents in the 6,6'-positions influence the properties and catalytic performance of the Ni complexes. nih.gov |

| Ruthenium(II) complexes with bipyridine-based ligands | Transfer Hydrogenation | The steric and electronic effects of ligand substituents impact catalytic efficiency. nih.gov |

| Dirhenium complexes with phosphido-bridged ligands | Hydrogenation and Isomerization of Alkenes | Ligand substitution influences the selectivity for hydrogenation over isomerization. dtu.dk |

Photoredox Catalysis with this compound Complexes

The merger of photoredox catalysis with nickel-bipyridine complexes has become a prominent area of research due to its wide synthetic utility. nih.gov These processes harness light energy to drive redox and bond transformation reactions. nih.gov Both photosensitized and direct excitation mechanisms have been proposed for Ni-bipyridine complexes. nih.gov In some systems, a photosensitizer absorbs light and then interacts with the nickel complex, while in others, the nickel complex itself absorbs light to become photoactive. nih.gov

For instance, Ni(II)-bipyridine aryl halide complexes can be photoactive upon direct excitation, leading to bond homolysis and the generation of a Ni(I) species that can drive the catalytic cycle. nih.gov The design of the bipyridine ligand is crucial. For example, insulated π-conjugated 2,2'-bipyridine (B1663995) ligands have been shown to enhance photoproperties in visible-light-driven Ni catalysts due to extended π-conjugation and steric effects. rsc.org While specific studies focusing solely on this compound in photoredox catalysis are not extensively detailed in the provided results, the principles governing substituted bipyridine ligands are applicable. The methyl groups in this compound would influence the photophysical properties, such as absorption spectra and excited-state lifetimes, of its metal complexes.

| Photocatalyst System | Catalytic Transformation | Mechanistic Aspect |

| Ni-bipyridine complexes | Cross-coupling reactions | Can operate via photosensitized or direct excitation pathways. nih.gov |

| Insulated π-conjugated 2,2'-bipyridine Ni catalysts | Visible-light-driven reactions | Enhanced photoproperties due to π-extension and remote steric effects. rsc.org |

| Tris(2,2'-bipyridine)ruthenium(II) biohybrid | Thiol-ene coupling and cysteinyl-desulfurization | Energy transfer from a light-harvesting protein to the Ru complex. ucla.edu |

Asymmetric Catalysis Employing Chiral Bipyridine Derivatives

While this compound is achiral, the bipyridine scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis. chemrxiv.org The development of chiral bipyridine ligands is a significant area of research aimed at achieving high enantioselectivity in chemical transformations. rsc.orgchemrxiv.org

Researchers have designed and synthesized C₂-symmetric chiral bipyridine-N,N'-dioxide ligands that have proven effective in reactions like the Ni(II)-catalyzed asymmetric Michael-type Friedel-Crafts alkylation, achieving high yields and enantioselectivities. rsc.org Another approach involves creating atropochiral planar bipyridine ligands, which have been successfully used in copper-catalyzed ring-opening reactions with high efficiency and stereoselectivity. chemrxiv.org These examples highlight the potential of modifying the bipyridine core to create sophisticated chiral environments for asymmetric catalysis. While not directly employing this compound, these studies underscore the importance of the bipyridine framework as a platform for developing new chiral catalysts.

| Chiral Ligand Type | Catalytic Reaction | Metal | Key Outcome |

| C₂-symmetric bipyridine-N,N'-dioxide | Michael-type Friedel-Crafts alkylation | Ni(II) | Excellent yields and high enantioselectivities. rsc.org |

| Atropochiral planar bipyridine | Ring-opening of cyclic diaryliodoniums | Copper | High efficiency and stereoselectivity. chemrxiv.org |

| "Planar-chiral" derivatives of 4-(dimethylamino)pyridine | Staudinger synthesis, acylation, kinetic resolution | N/A | Effective in a diverse array of processes. nih.gov |

| 2,4-cis-disubstituted amino azetidines | Henry reactions | Copper | High enantiomeric excess for alkyl aldehydes. nih.gov |

Polymerization Catalysis

Bipyridine ligands are also utilized in the field of polymerization catalysis. For instance, bis(imino)pyridine iron and cobalt catalysts are used for ethylene (B1197577) polymerization to produce a range of polyethylene (B3416737) materials. While not directly this compound, this demonstrates the role of pyridine-containing ligands in controlling polymer properties. The structure of the ligand can influence the activity of the catalyst and the molecular weight and branching of the resulting polymer.

In a more direct application, Ni(4,4'-bipyridine)Cl₂ complexes, when co-activated with AlCl(C₂H₅)₂, have been used as catalysts for the dimerization of ethylene. capes.gov.br This highlights the potential for simpler bipyridine complexes to be active in olefin transformations. The specific substitution pattern of this compound could offer unique steric and electronic effects in such catalytic systems, potentially influencing the selectivity towards different oligomers or polymers.

Heterogeneous Catalysis

The incorporation of this compound and its derivatives into solid supports is a strategy to bridge the gap between homogeneous and heterogeneous catalysis, aiming to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.

Mechanistic Studies of Catalytic Cycles

Detailed mechanistic studies provide fundamental insights into the role of this compound and its analogues as ligands in catalysis. By identifying key intermediates and understanding the factors that control catalytic turnover and selectivity, researchers can tailor ligand structures to optimize reaction outcomes.

The elucidation of active catalytic species and reaction intermediates is a cornerstone of mechanistic investigation. In the context of nickel-catalyzed cross-coupling reactions, which are of broad synthetic utility, complexes of bipyridine ligands in Ni(0), Ni(I), and Ni(II) oxidation states are often proposed as key players in the catalytic cycle. While direct studies on this compound are limited, research on structurally related ligands provides a strong basis for understanding its likely behavior.

A study on a family of 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) ligands with methyl substituents at the 6- and 6,6'-positions offers significant insights. nih.gov These ligands, namely 4,4'-di-tert-butyl-6-methyl-2,2'-bipyridine (tBubpyMe) and 4,4'-di-tert-butyl-6,6'-dimethyl-2,2'-bipyridine (tBubpyMe2), were used to prepare and characterize nickel complexes in various oxidation states. nih.gov It was observed that the presence and number of methyl groups at the 6- and 6'-positions have a marked impact on the properties and stability of the nickel complexes. For instance, bulkier substituents at these positions were found to better stabilize Ni(I) species and lead to a cleaner reduction from the corresponding Ni(II) dichloride precursors. nih.gov

Detailed studies on catalytic intermediates of the type (ligand)Ni(Aryl)I revealed significant differences based on the substitution pattern of the bipyridine ligand. nih.gov For example, the complex with the 6,6'-dimethylated ligand, (tBubpyMe2)Ni(Ar)I, was found to be high-spin and less stable compared to the analogous complex with an unsubstituted bipyridine ligand, which is low-spin and more stable. nih.gov This difference in electronic structure and stability is a critical factor influencing the subsequent steps in the catalytic cycle.

| Ligand | Ni Complex Type | Spin State | Relative Stability |

| 4,4'-di-tert-butyl-2,2'-bipyridine | (tBubpy)Ni(Ar)I | Low-spin | Relatively stable |

| 4,4'-di-tert-butyl-6,6'-dimethyl-2,2'-bipyridine | (tBubpyMe2)Ni(Ar)I | High-spin | Less stable |

Table 1: Comparison of spin state and stability of nickel-aryl halide intermediates with different bipyridine ligands. Data sourced from a study on related compounds. nih.gov

The modification of the ligand architecture is a powerful strategy for tuning the activity and selectivity of a metal catalyst. The introduction of methyl groups, as in this compound, can exert both steric and electronic effects that modulate the catalytic performance.

In the context of Ni-catalyzed cross-electrophile coupling reactions, the number of methyl substituents on the bipyridine ligand has been shown to have a dramatic effect on catalytic activity. nih.gov For instance, a nickel precatalyst bearing the mono-methylated ligand, (tBubpyMe)NiCl2, was found to be one of the most active catalysts for these reactions, even enabling them to proceed at room temperature. nih.gov In contrast, catalysts with the 6,6'-dimethylated ligand (tBubpyMe2) exhibited lower turnover frequencies. nih.gov

This difference in activity can be attributed to several factors. The increased steric bulk from the second methyl group in the 6'-position can hinder the coordination of the ligand to the Ni(0) center. nih.gov Furthermore, the high-spin nature of the (tBubpyMe2)Ni(Ar)I intermediate leads to a slower capture of alkyl radicals compared to the low-spin (tBubpy)Ni(Ar)I complex, which is consistent with the lower catalytic activity observed. nih.gov These findings underscore how subtle changes to the ligand structure, such as the addition of a single methyl group, can have a profound impact on the catalytic outcome.

| Precatalyst | Reaction Temperature | Catalytic Activity (Turnover Frequency) |

| (tBubpyMe)NiCl2 | Room Temperature | High |

| (tBubpyMe2)NiCl2 | Elevated Temperature | Lower |

Table 2: Influence of methyl substitution on the catalytic activity of nickel precatalysts in cross-electrophile coupling reactions. Data based on studies of structurally similar ligands. nih.gov

Focused Research on this compound Reveals Limited Data for Supramolecular and Materials Chemistry Applications

An in-depth investigation into the chemical compound this compound has found a significant lack of available scientific literature and data pertaining to its application in supramolecular chemistry and advanced material design. Despite extensive searches for information regarding its use in the construction of coordination polymers, metal-organic frameworks (MOFs), host-guest chemistry, and other advanced materials, there is insufficient evidence to fulfill a detailed analysis based on the requested specific outline.

The available research predominantly focuses on related but structurally distinct bipyridine isomers. For instance, extensive data exists for compounds such as 4,4'-dimethyl-2,2'-bipyridine (B75555), 5,5'-dimethyl-2,2'-bipyridine, various tetramethyl-bipyridine isomers, and the parent 2,2'-bipyridine and 4,4'-bipyridine ligands. These related molecules have been widely studied for their roles in:

Coordination Polymers and MOFs: The synthesis of one-, two-, and three-dimensional networks where the bipyridine unit acts as a linker between metal centers. mdpi.comnih.govrsc.orgnih.govresearchgate.net

Ligand-Directed Self-Assembly: The principles governing the spontaneous organization of molecules into ordered structures.

Pore Engineering: The modification of pore sizes and functionalities within MOFs for applications like gas storage and catalysis. acs.orgrsc.org

Host-Guest Chemistry: The encapsulation of smaller molecules ("guests") within the cavities of larger "host" structures. rsc.orgrsc.org

Advanced Materials: The development of materials with specific electronic or optical properties.

Crystal Engineering: The design and synthesis of crystalline solids with desired structures and properties. rsc.org

However, specific research findings, detailed synthetic procedures for coordination complexes, and characterization data for materials constructed using the precise this compound isomer are not present in the currently accessible scientific literature. The methyl substitution pattern at the 2, 2', and 6 positions significantly influences the ligand's steric and electronic properties, meaning that data from other isomers cannot be accurately extrapolated to describe the behavior of this specific compound.

Due to these constraints, a scientifically accurate and detailed article adhering to the proposed structure cannot be generated at this time. Further experimental research and publication on this compound are required to provide the necessary information for a comprehensive review of its role in supramolecular chemistry and materials science.

Supramolecular Chemistry and Advanced Material Design

Crystal Engineering of Bipyridine-Based Systems

Non-Covalent Interactions (e.g., π–π Stacking, Hydrogen Bonding) in Crystal Packing

There is a notable absence of specific studies detailing the non-covalent interactions within the crystal structure of 2,2',6-trimethyl-4,4'-bipyridine. In contrast, for the closely related compound 2,2',6,6'-tetramethyl-4,4'-bipyridine , crystallographic studies have shown that there are no classical hydrogen bonds or π-π interactions present in its crystal lattice. nih.gov In the case of 2,2',6,6'-tetramethyl-4,4'-bipyridine, the dihedral angle between the two pyridine (B92270) rings is reported to be 19.48(2)°, a twist attributed to steric hindrance from the methyl groups. nih.gov It is plausible that the steric bulk of the three methyl groups in this compound would also lead to a twisted conformation, which could hinder the formation of significant π-π stacking interactions. The potential for hydrogen bonding would depend on the presence of suitable donor or acceptor groups in co-crystallized molecules, but data on the crystal packing of the pure compound is not available.

Cocrystallization Studies and Polymorphism

Detailed research on the cocrystallization and polymorphic behavior of this compound is not present in the available scientific literature. The broader class of 4,4'-bipyridine (B149096) and its derivatives are well-known for their use as co-formers in cocrystallization studies, often leading to the formation of diverse supramolecular architectures and exhibiting polymorphism. acs.orgmdpi.comnih.govresearchgate.net For instance, studies on dapsone (B1669823) with 2,2'-bipyridine (B1663995) and 4,4'-bipyridine have revealed the formation of different cocrystal polymorphs and stoichiometries, highlighting the subtle influence of isomerism on crystal packing. acs.org Similarly, cocrystals of 4,4'-bipyridine with various carboxylic acids have been shown to exhibit different supramolecular synthons and melting points based on their crystal packing. mdpi.com However, no such specific studies have been reported for this compound. The lack of data precludes any detailed discussion on its specific behavior in forming cocrystals or any known polymorphic forms.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure, geometry, and spectroscopic properties of molecules. For a substituted bipyridine like 2,2',6-trimethyl-4,4'-bipyridine, these methods can offer a detailed picture of how the methyl groups influence the electronic distribution and reactivity of the bipyridine framework.

Density Functional Theory (DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost, making it ideal for studying molecules of this size. A DFT study of this compound would yield crucial data on its ground-state properties.

Electronic Properties: DFT calculations can map the electron density distribution, identifying electron-rich and electron-poor regions. This is critical for understanding how the molecule will interact with metal centers or other reagents. Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a vital indicator of the molecule's chemical reactivity and kinetic stability. The introduction of electron-donating methyl groups at the 2, 2', and 6 positions is expected to raise the energy of the HOMO, potentially making the molecule a better electron donor compared to unsubstituted 4,4'-bipyridine (B149096).

Structural Properties: DFT is used to determine the optimized molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. For this compound, a key structural parameter is the dihedral angle between the two pyridine (B92270) rings. Steric hindrance from the methyl groups at the 2 and 2' positions would likely lead to a non-planar (twisted) conformation in the ground state.

To illustrate the type of data obtained, the table below shows representative DFT-calculated properties for a related bipyridine molecule, as specific data for this compound is not available.

| Property | Representative Value (for a generic substituted bipyridine) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Inter-ring Dihedral Angle | ~35° | Defines the 3D shape and steric profile |

| C-C (inter-ring) Bond Length | 1.49 Å | Indicates the strength of the linkage between rings |

Note: The values in this table are illustrative and not specific to this compound.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. rsc.org It is used to calculate the energies of electronic excited states, which correspond to the absorption of photons. uci.edu

A TD-DFT calculation would predict the molecule's UV-visible absorption spectrum, providing the excitation energies (often expressed in eV or nm) and the oscillator strengths for each electronic transition. nih.gov The oscillator strength indicates the probability of a given transition occurring. For bipyridine compounds, the lowest energy transitions are typically π→π* transitions within the aromatic system. The substitution pattern of the methyl groups would be expected to cause shifts in these absorption bands (typically a red-shift, i.e., to longer wavelengths) compared to the parent 4,4'-bipyridine. In the context of metal complexes, TD-DFT is invaluable for predicting and interpreting metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands. acs.org

The following table illustrates the kind of output a TD-DFT calculation provides.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

| S₀ → S₁ | 4.2 | 295 | 0.55 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 4.8 | 258 | 0.12 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 5.1 | 243 | 0.08 | HOMO → LUMO+1 (π→π*) |

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of systems. nih.gov For this compound, MD simulations could be employed to study its conformational dynamics, especially the rotation around the inter-ring C-C bond, and its interactions within a solvent or as part of a larger assembly, such as a metal-organic framework or a coordination complex. nih.govyoutube.com

In a simulation, the molecule's trajectory is calculated by integrating Newton's laws of motion, with forces derived from a molecular mechanics force field. nih.gov This would allow researchers to understand how the ligand behaves in solution, how it approaches a metal center for coordination, and the stability of the resulting complex in a dynamic environment. While specific MD studies on this compound are not documented in the reviewed literature, this method would be essential for understanding its behavior in realistic condensed-phase systems.

Crystal Structure Prediction Methodologies

Predicting the crystal structure of a molecule from its chemical diagram alone is a major challenge in computational chemistry. Crystal Structure Prediction (CSP) methodologies involve generating a multitude of possible crystal packing arrangements and ranking them by their lattice energies, which are typically calculated using a combination of force fields and periodic DFT calculations.

For this compound, a CSP study would aim to identify the most stable polymorphs (different crystal structures of the same compound) and their corresponding unit cell parameters and space groups. This is crucial for understanding the solid-state properties of the material. The process involves exploring the vast conformational and packing landscape to locate the global minimum on the lattice energy surface. Given the non-planar nature of the molecule, the packing would be complex, influenced by subtle C-H···N or C-H···π interactions.

Ligand Design through Computational Screening

Computational screening is a powerful strategy for discovering new ligands with desired properties. nih.gov This can be done through ligand-based or structure-based virtual screening. In this context, this compound could serve as a scaffold or a starting point in a computational library.

Researchers could systematically modify its structure—for example, by changing the position or nature of the substituent groups—and then use high-throughput computational methods to predict properties like binding affinity to a target protein or the electronic properties of its resulting metal complexes. nih.gov Machine learning models trained on data from known ligands can rapidly assess vast virtual libraries to identify promising candidates for synthesis and experimental testing.

Elucidation of Reaction Mechanisms and Intermediates

Computational chemistry, particularly DFT, is extensively used to map out the reaction pathways of chemical transformations, including the synthesis of ligands and their role in catalysis. acs.org By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction mechanism can be constructed.

While a specific mechanistic study for the synthesis of this compound was not found, studies on similar reactions, such as the nickel-catalyzed homocoupling of 4-bromo-2,6-dimethylpyridine (B109321) to form 2,2',6,6'-tetramethyl-4,4'-bipyridine, provide a clear blueprint for how such an investigation would proceed. nih.gov For this type of reaction, calculations would elucidate the key steps, such as oxidative addition of the bromopyridine to the Ni(0) catalyst, the nature of the Ni(II) intermediates, and the final reductive elimination step that forms the C-C bond between the pyridine rings. nih.gov These calculations provide insights into the role of the catalyst, the ligands, and the reaction conditions, which is essential for optimizing synthetic procedures. mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Diffraction (Single Crystal and Powder) for Structural Elucidation

No specific single crystal or powder X-ray diffraction data for 2,2',6-trimethyl-4,4'-bipyridine could be located in the surveyed literature. This includes a lack of information regarding its coordination geometries in metal complexes, specific bond distances and angles, and details of its intramolecular and intermolecular interactions.

In contrast, studies on the related compound 2,2',6,6'-tetramethyl-4,4'-bipyridine show that it crystallizes in the tetragonal system. nih.govresearchgate.net The dihedral angle between its two pyridine (B92270) rings is approximately 19.48°, a twist attributed to steric hindrance from the methyl groups. nih.govresearchgate.net This steric effect prevents the molecule from adopting a planar conformation. nih.govresearchgate.net The crystal structure of the tetramethyl derivative is stabilized by weak van der Waals interactions, with no classical hydrogen bonds or π-π stacking interactions observed. nih.govresearchgate.net

For complexes involving other bipyridine ligands, coordination geometries are well-documented and vary depending on the metal center and other ligands present. Common geometries include octahedral, tetrahedral, and square planar. libretexts.orglibretexts.org For instance, tris(bipyridine) complexes typically form octahedral geometries. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

Specific ¹H or ¹³C NMR spectroscopic data for this compound are not available in the reviewed literature.

However, NMR studies on related substituted bipyridine ligands and their metal complexes are prevalent. For example, high-resolution ¹H NMR spectra have been reported for a series of 4,4'-dialkyl-2,2'-bipyridine ligands and their ruthenium(II) complexes. researchgate.net These studies utilize 2D NMR techniques to assign proton signals and analyze the effects of complexation and solvent on chemical shifts. researchgate.net In ruthenium complexes, the coordination of bipyridine ligands to the metal center leads to characteristic changes in the NMR spectrum, allowing for the determination of the complex's geometry in solution. mdpi.com For instance, in asymmetrically substituted complexes, distinct signals can be observed for each proton, confirming the coordination environment. mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Detailed UV-Vis absorption and fluorescence spectra specifically for this compound are not found in the available literature.

Generally, 2,2'-bipyridine (B1663995) and its derivatives exhibit characteristic UV-Vis absorption bands. nist.govresearchgate.net For example, complexes of 4,4'-dimethyl-2,2'-bipyridine (B75555) with various transition metals show absorption bands corresponding to π→π* intraligand transitions, which may shift upon complexation. nih.gov

While no specific MLCT studies involving this compound have been reported, this phenomenon is a hallmark of transition metal complexes with bipyridine-type ligands. wikipedia.org These transitions typically occur from the metal d-orbitals to the π*-orbitals of the bipyridine ligand and are responsible for the intense colors of many of these complexes. wikipedia.orgosti.govlibretexts.org For instance, complexes of 4,4'-dimethyl-2,2'-bipyridine with cobalt, nickel, zinc, and copper exhibit MLCT absorption bands in the range of 301-306 nm. nih.gov The energy of these MLCT bands can be influenced by the substituents on the bipyridine ligand; electron-donating groups can alter the energy of these transitions. nih.gov

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the vibrational modes and functional groups within a molecule. For this compound, the IR spectrum is characterized by vibrations associated with the pyridine rings and the methyl substituents. The vibrational modes of polyatomic molecules like this are complex, involving stretching and bending of bonds. libretexts.org

The key vibrational regions for analysis include:

C=C and C=N Stretching Vibrations: These occur in the 1400–1600 cm⁻¹ range. In 2,2'-bipyridine, characteristic peaks are observed around 1596 cm⁻¹ (C=N) and 1434-1476 cm⁻¹ (C=C). researchgate.net The presence of electron-donating methyl groups on the pyridine rings in this compound can slightly shift these frequencies.

C-H Stretching Vibrations: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be observed in the 2850–3000 cm⁻¹ region.

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds are found in the 1000–1300 cm⁻¹ and 700–900 cm⁻¹ regions, respectively. researchgate.net The specific pattern of out-of-plane bending can often help confirm the substitution pattern on the pyridine ring.

Ring Vibrations: The pyridine ring itself has characteristic "breathing" modes, which are often observed as a series of absorptions in the fingerprint region (below 1500 cm⁻¹).

Upon coordination to a metal center, significant shifts in the vibrational frequencies of the bipyridine ligand are observed. The C=N and C=C stretching bands typically shift, which can provide insight into the strength of the metal-ligand bond. researchgate.net For instance, in a samarium complex with 2,2'-bipyridine, these bands were noted to shift to a lower wavenumber, and a new band corresponding to the Sm-N stretching vibration appeared at a much lower frequency (e.g., 423 cm⁻¹). researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Associated Functional Group | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine Ring C-H | Expected to be of weak to medium intensity. |

| Aliphatic C-H Stretch | 2850 - 3000 | Methyl (-CH₃) | Corresponds to symmetric and asymmetric stretching. |

| C=N Stretch | ~1600 | Pyridine Ring | Shifts upon coordination to a metal ion. researchgate.net |

| C=C Stretch | 1400 - 1500 | Pyridine Ring | Often appears as multiple bands. researchgate.net |

| C-H Out-of-Plane Bend | 700 - 900 | Pyridine Ring C-H | Position is sensitive to the substitution pattern. researchgate.net |

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) provides the molecular weight. libretexts.org For this compound (C₁₃H₁₄N₂), the calculated molecular weight is approximately 198.26 g/mol .

The fragmentation of the molecular ion provides structural information. The patterns are influenced by the stability of the resulting fragments. libretexts.org For aromatic and heterocyclic compounds, the ring structures are relatively stable. Common fragmentation pathways for alkyl-substituted pyridines and bipyridines include:

Loss of a Methyl Radical: A primary fragmentation event is often the cleavage of a C-C bond to lose a methyl group (•CH₃), resulting in a fragment ion with an m/z value of [M-15]⁺.

Cleavage of the Bipyridine Linkage: The C-C bond connecting the two pyridine rings can cleave, although this is less common than the loss of substituents. This would lead to fragments corresponding to trimethyl-pyridine and pyridine ions.

Ring Fragmentation: At higher energies, the pyridine rings themselves can break apart, leading to a complex pattern of smaller fragments.

The base peak, which is the most abundant ion in the spectrum, often corresponds to a particularly stable fragment. libretexts.org In many alkyl-substituted aromatic compounds, the ion formed by the loss of a substituent, leading to a stable cation, is often the base peak.

| m/z Value | Plausible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 198 | [C₁₃H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 183 | [C₁₂H₁₁N₂]⁺ | Loss of a methyl radical (•CH₃) |

| 168 | [C₁₁H₈N₂]⁺ | Loss of two methyl radicals |

| 99 | [C₆H₇N]⁺• | Fragment corresponding to a methyl-pyridyl radical cation (from cleavage of the inter-ring bond) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is therefore exclusively used to study paramagnetic systems, such as transition metal complexes where the metal ion has an open-shell electronic configuration. cardiff.ac.uk this compound itself is diamagnetic and thus EPR-silent. However, its complexes with paramagnetic metal ions like Cu(II), V(IV)O, or certain oxidation states of Fe, Mn, and Ru are readily studied by EPR. cardiff.ac.uknih.govnih.gov

The EPR spectrum provides detailed information about the electronic structure and the local environment of the paramagnetic center. Key parameters derived from an EPR spectrum are the g-factor and hyperfine coupling constants.

g-Factor: The g-factor is a tensor that reflects the interaction of the unpaired electron's spin with the magnetic field. Its deviation from the free-electron value (g ≈ 2.0023) is caused by spin-orbit coupling and provides insight into the electronic ground state and symmetry of the metal center. nih.gov

Hyperfine Coupling: This arises from the interaction of the electron spin with the magnetic moments of nearby nuclei (e.g., the metal nucleus or the ¹⁴N nuclei of the bipyridine ligand). The resulting splitting pattern can confirm the coordination of the ligand to the metal center and provide information about the delocalization of the unpaired electron onto the ligand. cardiff.ac.uk

For example, in Cu(II) complexes with diimine ligands like bipyridine, EPR studies can reveal distortions from ideal geometries and provide data on the covalency of the Cu-N bonds. cardiff.ac.uk Similarly, in situ EPR spectroelectrochemistry of a Ru-based water oxidation catalyst allowed for the observation and characterization of a highly reactive, paramagnetic Ru(V) intermediate. nih.gov

| Paramagnetic System | Typical Information Obtained | Key EPR Parameters |

|---|---|---|

| Cu(II) complex | Coordination geometry, nature of Cu-N bond, electron delocalization. cardiff.ac.uk | g-tensor (g∥, g⊥), Cu and ¹⁴N hyperfine coupling constants (A∥, A⊥). |

| VO(II) complex | Structure of the vanadyl ion and its coordination sphere. nih.gov | g-tensor, ⁵¹V hyperfine coupling. |

| Ru(V) complex | Identification of transient high-valent species in catalytic cycles. nih.gov | Anisotropic g-tensor (g₁, g₂, g₃). |

| Radical anion/cation of the ligand | Distribution of spin density over the π-system. | g-value, ¹H and ¹⁴N hyperfine coupling constants. |

Mössbauer Spectroscopy for Iron Complexes

Mössbauer spectroscopy is a highly sensitive technique specific to certain nuclei, most notably ⁵⁷Fe. It is an invaluable tool for probing the electronic state and chemical environment of iron atoms in a sample. nih.gov For complexes of this compound with iron, this technique can provide precise information on the oxidation state (e.g., Fe(II) vs. Fe(III)), spin state (high-spin vs. low-spin), and the symmetry of the coordination environment. rsc.orgmdpi.com

The primary parameters obtained from a ⁵⁷Fe Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

Isomer Shift (δ): This parameter is related to the s-electron density at the iron nucleus. Its value is highly sensitive to both the oxidation state and the spin state of the iron. For example, high-spin Fe(II) complexes typically exhibit larger isomer shifts than low-spin Fe(II) or Fe(III) complexes. mdpi.com

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field generated by the surrounding ligands and the d-electron distribution. A non-zero ΔE_Q indicates a deviation from cubic symmetry at the iron nucleus. The magnitude of the splitting provides information about the geometry and electronic structure of the complex. rsc.org

Mössbauer spectroscopy is particularly powerful for studying spin-crossover (SCO) phenomena, where a complex can switch between high-spin and low-spin states in response to changes in temperature or pressure. The technique can clearly distinguish and quantify the fractions of high-spin and low-spin species present in the sample. nih.govmdpi.com

| Iron Species | Spin State | Typical Isomer Shift (δ) (mm/s) | Typical Quadrupole Splitting (ΔE_Q) (mm/s) | Reference |

|---|---|---|---|---|

| Fe(II) | High-Spin (S=2) | 0.9 - 1.3 | 1.5 - 3.0 | rsc.org |

| Fe(II) | Low-Spin (S=0) | 0.2 - 0.5 | 0.0 - 0.8 | rsc.org |

| Fe(III) | High-Spin (S=5/2) | 0.3 - 0.6 | 0.0 - 0.9 | mdpi.com |

| Fe(III) | Low-Spin (S=1/2) | 0.0 - 0.3 | 0.5 - 2.0 | mdpi.com |

Note: Isomer shifts are relative to α-Fe at room temperature. Values are typical for complexes with N/O donor ligands.

Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a species in solution. nih.gov It provides information about the potentials at which oxidation and reduction events occur, as well as the stability and reversibility of these processes. For this compound and its metal complexes, CV is used to probe both ligand-centered and metal-centered redox events. rsc.orgmdpi.com

The free this compound ligand can undergo reduction at negative potentials, where electrons are added to the π* orbitals of the bipyridine system. The presence of electron-donating trimethyl groups is expected to make this reduction more difficult (i.e., occur at more negative potentials) compared to the unsubstituted 4,4'-bipyridine (B149096). frontiersin.org

When coordinated to a redox-active metal, the cyclic voltammogram becomes more complex. It can feature:

Metal-Centered Redox Couples: Oxidation or reduction of the metal center itself (e.g., Ru(II)/Ru(III) or Co(II)/Co(I)). nih.gov The potential of these couples is influenced by the donor properties of the surrounding ligands. The electron-rich this compound ligand would be expected to stabilize higher oxidation states of the metal, making oxidation easier (shifting the potential to less positive values) compared to complexes with electron-withdrawing ligands. rsc.org

Ligand-Centered Redox Couples: Reductions of the coordinated bipyridine ligand can also be observed, typically at more negative potentials than the metal-based processes.

The reversibility of the peaks in a cyclic voltammogram provides information on the stability of the species formed after electron transfer. Quasi-reversible or irreversible processes can indicate subsequent chemical reactions or structural rearrangements. nih.gov

| Compound/Complex Type | Redox Process | Expected Potential Range (vs. Fc⁺/Fc) | Influence of Trimethyl Groups |

|---|---|---|---|

| Free Ligand | Ligand Reduction (L → L⁻) | Highly Negative | Shifts to more negative potentials (harder to reduce). frontiersin.org |

| [M(II)(ligand)ₓ]²⁺ (e.g., M=Ru, Fe) | Metal Oxidation (M(II) → M(III)) | Positive | Shifts to less positive potentials (easier to oxidize). rsc.org |

| [M(II)(ligand)ₓ]²⁺ (e.g., M=Co) | Metal Reduction (M(II) → M(I)) | Negative | Shifts to more negative potentials (harder to reduce). nih.gov |

| [M(I)(ligand)ₓ]⁺ | Ligand Reduction (L → L⁻) | More Negative | Shifts to more negative potentials. nih.gov |

Note: Potentials are illustrative and can vary significantly based on the metal, other ligands, and solvent system.

Future Research Directions and Emerging Opportunities

Exploration of New Metal-Ligand Coordination Architectures

The steric hindrance provided by the methyl groups in the 2 and 6 positions of 2,2',6-Trimethyl-4,4'-bipyridine influences the geometry of its metal complexes, often leading to unique coordination environments. A significant area of future research lies in systematically exploring the coordination of this ligand with a wider range of metal ions to construct novel supramolecular architectures, coordination polymers, and metal-organic frameworks (MOFs).

The self-assembly of pre-programmed, sophisticated supramolecular structures is an exciting frontier. mdpi.com By combining this compound with other ligands, such as terpyridines, it may be possible to create heteroleptic complexes with specific geometries and functionalities. mdpi.com The investigation of ternary copper(II) complexes with mixed bipyridine and terpyridine ligands has already shown specific stabilization effects, which could be exploited in metallosupramolecular chemistry. mdpi.com

Furthermore, the derivatization of this compound to introduce additional coordinating groups can lead to the formation of robust and open coordination frameworks. For example, the synthesis of 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid from 2,2',6,6'-tetramethyl-4,4'-bipyridine has been identified as a route to such frameworks. researchgate.net Applying similar strategies to this compound could yield novel porous materials with potential applications in gas storage, separation, and catalysis.

The development of bimetallic coordination polymers is another promising direction. researchgate.net The synergistic effects between two different metal ions within a single framework can lead to enhanced properties, such as improved catalytic activity or unique photophysical behavior. researchgate.net this compound, with its two distinct coordination sites, is an ideal candidate for bridging different metal centers in the construction of these advanced materials.

| Coordination Architecture | Potential Application | Research Opportunity |

| Supramolecular Cages | Host-guest chemistry, drug delivery. | Design of ligands with specific bite angles and functionalities. |

| Coordination Polymers | Sensing, catalysis, gas storage. | Exploration of different metal nodes and linker modifications. |

| Metal-Organic Frameworks (MOFs) | Separation, catalysis, energy storage. | Synthesis of functionalized linkers for tailored pore environments. |

| Heterometallic Complexes | Enhanced catalytic and photophysical properties. | Rational design of bridging ligands to control metal-metal interactions. |

Advancement in Catalytic Efficiency and Selectivity

Bipyridine-based ligands are ubiquitous in transition metal catalysis. The unique steric and electronic properties of this compound and its derivatives make them promising candidates for the development of highly efficient and selective catalysts. Future research in this area will likely focus on several key aspects.